molecular formula C29H25N3O3 B11082501 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-6-hydroxy-3-[4-(propan-2-yl)phenyl]pyrimidine-2,4(3H,5H)-dione

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-6-hydroxy-3-[4-(propan-2-yl)phenyl]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11082501
M. Wt: 463.5 g/mol
InChI Key: MALONFQKRLCPRP-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-6-hydroxy-3-[4-(propan-2-yl)phenyl]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule that features a combination of indole, pyrimidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-6-hydroxy-3-[4-(propan-2-yl)phenyl]pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 6-hydroxy-3-[4-(propan-2-yl)phenyl]pyrimidine-2,4(3H,5H)-dione under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups of the pyrimidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and indole positions. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole or benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-6-hydroxy-3-[4-(propan-2-yl)phenyl]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-6-hydroxy-3-[4-(methyl)phenyl]pyrimidine-2,4(3H,5H)-dione
  • **(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-6-hydroxy-3-[4-(ethyl)phenyl]pyrimidine-2,4(3H,5H)-dione

Uniqueness

The uniqueness of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-6-hydroxy-3-[4-(propan-2-yl)phenyl]pyrimidine-2,4(3H,5H)-dione lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H25N3O3

Molecular Weight

463.5 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H25N3O3/c1-19(2)21-12-14-23(15-13-21)32-28(34)25(27(33)30-29(32)35)16-22-18-31(17-20-8-4-3-5-9-20)26-11-7-6-10-24(22)26/h3-16,18-19H,17H2,1-2H3,(H,30,33,35)/b25-16-

InChI Key

MALONFQKRLCPRP-XYGWBWBKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.